molecular formula C41H62O12 B3002687 Ilekudinchoside D CAS No. 1239453-11-2

Ilekudinchoside D

Cat. No.: B3002687
CAS No.: 1239453-11-2
M. Wt: 746.935
InChI Key: QTRIRAUZWBJZCA-OOAIVQSXSA-N
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Description

Ilekudinchoside D is a steroidal saponin isolated from Ilex kudincha, a plant traditionally used in herbal medicine. It belongs to a class of triterpenoids and steroidal derivatives characterized by a tetracyclic cyclopentanophenanthrene backbone modified with sugar moieties. This compound is distinguished by its specific glycosylation pattern and aglycone (non-sugar) structure, which contribute to its unique biochemical properties .

Properties

IUPAC Name

(1R,4S,5R,10S,13S,19S,20S)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-19-hydroxy-4,5,9,9,13,19,20-heptamethyl-21-oxahexacyclo[18.2.2.01,18.04,17.05,14.08,13]tetracosa-15,17-dien-22-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62O12/c1-20-26(43)28(45)29(46)32(50-20)52-30-27(44)22(42)19-49-33(30)51-25-12-13-36(4)23(35(25,2)3)11-14-38(6)24(36)10-9-21-31-40(8,48)39(7)16-18-41(31,34(47)53-39)17-15-37(21,38)5/h9-10,20,22-30,32-33,42-46,48H,11-19H2,1-8H3/t20-,22-,23?,24?,25-,26-,27-,28+,29+,30+,32-,33-,36-,37+,38+,39-,40-,41+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRIRAUZWBJZCA-OOAIVQSXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4C=CC6=C7C(C8(CCC7(CCC65C)C(=O)O8)C)(C)O)C)C)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4(C(C3(C)C)CC[C@@]5(C4C=CC6=C7[C@]([C@@]8(CC[C@@]7(CC[C@]65C)C(=O)O8)C)(C)O)C)C)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

746.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ilekudinchoside D involves multiple steps, typically starting from naturally occurring triterpenoids. The synthetic routes often include glycosylation reactions to attach sugar moieties to the triterpenoid backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Ilekudinchoside D undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified triterpenoid structures with altered functional groups .

Scientific Research Applications

Ilekudinchoside D has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ilekudinchoside D involves its interaction with specific molecular targets and pathways within cells. It is believed to exert its effects by modulating signaling pathways related to inflammation, cell proliferation, and apoptosis. The exact molecular targets are still under investigation, but initial studies suggest that it may interact with proteins involved in these pathways, leading to changes in cellular behavior .

Comparison with Similar Compounds

Comparison with Similar Compounds

Steroidal saponins and triterpenoids share structural similarities but exhibit variations in their aglycone frameworks, glycosylation sites, and biological activities. Below is a comparative analysis of Ilekudinchoside D and structurally related compounds:

Table 1: Structural and Source-Based Comparison of this compound and Analogous Compounds

Compound Name Source Plant Structural Features Key Differences from this compound
This compound Ilex kudincha Steroidal saponin with undefined glycosylation sites Reference compound
Ilekudinchoside E Ilex kudincha Steroidal saponin; likely differs in sugar moieties Position/number of glycosidic linkages
Stellatosides C, D, E Stenocereus eruca Steroidal saponins with methyl ester derivatives Presence of methyl esters on aglycone
Thurberoside A Unspecified Liquidambar spp. Steroidal saponin with novel glycosylation Sugar units attached to distinct aglycone positions
Acanthosessiliosides A-F Acanthopanax sessiliflorus 3,4-seco-sterane derivatives Open-ring aglycone structure
Lup-20(29)-ene-2β,3β-diol Salacia hainanensis Lupane-type triterpenoid with diol functionalization Non-steroidal triterpenoid backbone

Key Structural and Functional Insights

Aglycone Backbone: this compound and its analogs (e.g., Stellatosides, Thurberoside A) share a steroidal backbone. In contrast, lupane-type triterpenoids (e.g., Lup-20(29)-ene-2β,3β-diol) feature a pentacyclic structure, limiting direct functional comparability . The 3,4-seco-sterane derivatives (Acanthosessiliosides) exhibit an open-ring aglycone, distinguishing them from the closed tetracyclic system of this compound .

Glycosylation Patterns: Glycosylation critically influences bioavailability and target specificity. While this compound’s exact sugar attachments are unspecified, Stellatosides C–E are noted for methyl ester modifications, which may enhance lipophilicity and membrane permeability .

Biological Implications: Though pharmacological data for this compound are absent in the provided evidence, structurally related saponins (e.g., Stellatosides) are often investigated for cytotoxicity and immunomodulatory effects. The absence of methyl esters in this compound may alter its interaction with cellular targets compared to Stellatosides .

Q & A

Q. How can researchers ensure scalability of isolation protocols for this compound without compromising purity?

  • Answer: Optimize preparative HPLC conditions (e.g., column loadability, gradient slope) using design-of-experiment (DoE) software. Validate scalability by comparing NMR spectra and bioactivity between small- and large-scale batches .

Q. What criteria define robust evidence for this compound’s novel biological targets?

  • Answer: Combine affinity purification (e.g., pull-down assays) with cellular thermal shift assays (CETSA). Confirm binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-validate with siRNA knockdowns showing phenotype reversal .

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